molecular formula C20H18N2O B14359071 (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine CAS No. 90184-36-4

(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine

Cat. No.: B14359071
CAS No.: 90184-36-4
M. Wt: 302.4 g/mol
InChI Key: GFDWGDGJBHQYON-UHFFFAOYSA-N
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Description

(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system and two diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,3E)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
  • (1E,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
  • (1E,3E)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine

Uniqueness

The uniqueness of (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine lies in its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications.

Properties

CAS No.

90184-36-4

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

1-N,3-N-diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine

InChI

InChI=1S/C20H18N2O/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(23-19)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

GFDWGDGJBHQYON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC3=CC=CC=C3)OC2=NC4=CC=CC=C4

Origin of Product

United States

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